5-Bromo-2-methoxypyridine-3-sulfonyl chloride
Overview
Description
5-Bromo-2-methoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO3S and a molecular weight of 286.53 g/mol . It is a solid substance that is typically stored at low temperatures (4°C) and protected from light to maintain its stability . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Scientific Research Applications
5-Bromo-2-methoxypyridine-3-sulfonyl chloride has several applications in scientific research:
Safety and Hazards
5-Bromo-2-methoxypyridine-3-sulfonyl chloride is hazardous. It causes skin irritation and serious eye irritation . Safety measures should include wearing protective gloves, protective clothing, and eye/face protection. If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride are currently unknown. This compound is a chemical reagent used in various chemical reactions, and its specific targets can vary depending on the context of its use .
Mode of Action
As a chemical reagent, it likely interacts with other molecules in a chemical reaction to form new compounds .
Biochemical Pathways
Its role in biochemical pathways would be dependent on the specific chemical reactions in which it is used .
Result of Action
As a chemical reagent, its effects would be seen in the products of the chemical reactions it participates in .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is recommended to store this compound at 4°C and protect it from light to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride typically involves the sulfonylation of 5-bromo-2-methoxypyridine. This process can be carried out using sulfonyl chloride reagents under controlled conditions. The reaction is usually performed in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases like pyridine or triethylamine.
Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: This compound lacks the sulfonyl chloride group and is used as a precursor in the synthesis of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride.
3-Bromo-5-methoxypyridine: Similar in structure but with different substitution patterns, this compound is used in different chemical reactions.
5-Bromo-2-methoxypyridin-3-amine: This compound contains an amino group instead of a sulfonyl chloride group and is used in the synthesis of various bioactive molecules.
Uniqueness
This compound is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable reagent in the preparation of sulfonamide and sulfonate derivatives, as well as in coupling reactions to form complex organic molecules .
Properties
IUPAC Name |
5-bromo-2-methoxypyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGXYLFNEUZNHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261584-19-3 | |
Record name | 5-bromo-2-methoxypyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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